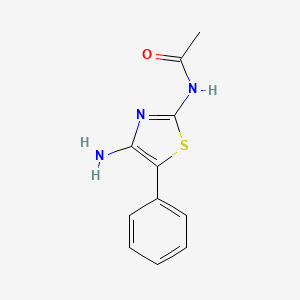
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetylamino group at the 2-position, an amino group at the 4-position, and a phenyl group at the 5-position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction can be represented as follows:
2-Aminothiazole+Acetic Anhydride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetylamino groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The acetylamino and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylamino-5-methoxyphenylthiazole: Similar structure with a methoxy group instead of an amino group.
2-Acetylamino-4-methylthiazole: Similar structure with a methyl group instead of a phenyl group.
2-Acetylamino-4-aminothiazole: Lacks the phenyl group at the 5-position.
Uniqueness
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is unique due to the combination of its functional groups and the phenylthiazole core. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of both acetylamino and amino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
N-(4-amino-5-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(12)9(16-11)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14,15) |
Clave InChI |
PIDJQAHNPRUDGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8495639.png)






![8-Fluorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8495685.png)


